5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
Overview
Description
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid is an organic compound characterized by its unique structure, which includes a buta-1,3-diyne linkage between two isophthalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid typically involves the coupling of dimethyl 5-ethynylisophthalate with a suitable alkyne under palladium-catalyzed conditions. A common procedure includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts, with triethylamine as a base in a solvent such as toluene. The reaction is carried out under an inert atmosphere at elevated temperatures (around 85°C) for several hours, followed by purification through flash chromatography .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid has several scientific research applications:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.
Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives could potentially be explored for drug delivery systems and imaging agents.
Mechanism of Action
The mechanism by which 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic, magnetic, and optical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination process .
Comparison with Similar Compounds
Similar Compounds
5,5’-(1,2-Ethynyl)bis-1,3-benzenedicarboxylic acid: Similar in structure but with an ethynyl linkage instead of a buta-1,3-diyne linkage.
3,3’,5,5’-Azobenzenetetracarboxylic acid: Contains an azo linkage and is used in similar applications.
3,3’,5,5’-Biphenyltetracarboxylate: Features a biphenyl core and is used in the synthesis of coordination polymers.
Uniqueness
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid is unique due to its buta-1,3-diyne linkage, which imparts distinct electronic properties and reactivity compared to similar compounds. This structural feature allows for the formation of more diverse and complex supramolecular architectures, enhancing its utility in materials science and coordination chemistry .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)buta-1,3-diynyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O8/c21-17(22)13-5-11(6-14(9-13)18(23)24)3-1-2-4-12-7-15(19(25)26)10-16(8-12)20(27)28/h5-10H,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPCJSUUMXVMBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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